

# Physical and chemical properties of 4-Chloro-1H-pyrrole-2-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Chloro-1H-pyrrole-2-carbonitrile

Cat. No.: B1610475

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-1H-pyrrole-2-carbonitrile**

## Introduction

**4-Chloro-1H-pyrrole-2-carbonitrile** is a halogenated heterocyclic compound featuring a pyrrole core. The pyrrole ring is a fundamental structural motif in a vast array of natural products and pharmacologically active molecules, including heme and chlorophyll. The strategic placement of a chloro group at the 4-position and a nitrile group at the 2-position renders this molecule a highly versatile and valuable building block in synthetic organic chemistry. The electron-withdrawing nature of these substituents significantly modulates the chemical reactivity of the pyrrole ring, providing a unique platform for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and materials science. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside insights into its synthesis and applications.

## Physicochemical and Spectroscopic Profile

The intrinsic properties of **4-Chloro-1H-pyrrole-2-carbonitrile** dictate its behavior in chemical reactions and its handling requirements. These key characteristics are summarized below.

## Core Physicochemical Data

| Property           | Value                                                                                                                  | Source(s)           |
|--------------------|------------------------------------------------------------------------------------------------------------------------|---------------------|
| Molecular Formula  | $C_5H_3ClN_2$                                                                                                          | <a href="#">[1]</a> |
| Molecular Weight   | 126.54 g/mol                                                                                                           | <a href="#">[1]</a> |
| CAS Number         | 57097-45-7                                                                                                             | <a href="#">[1]</a> |
| Appearance         | Data not available; likely a solid at room temperature.                                                                |                     |
| Melting Point      | Data not available                                                                                                     |                     |
| Boiling Point      | Data not available                                                                                                     |                     |
| Solubility         | Expected to be soluble in organic solvents like dichloromethane, THF, and DMF. <a href="#">[2]</a> <a href="#">[3]</a> |                     |
| Polar Surface Area | 28.72 Å <sup>2</sup> (Predicted for parent pyrrole)                                                                    | <a href="#">[2]</a> |
| LogP               | 1.13 (Predicted for parent pyrrole)                                                                                    | <a href="#">[2]</a> |

## Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of **4-Chloro-1H-pyrrole-2-carbonitrile**. While specific spectra for this exact compound are not publicly available, its expected spectroscopic features can be reliably predicted based on the parent compound, pyrrole-2-carbonitrile, and the known effects of a chloro substituent.

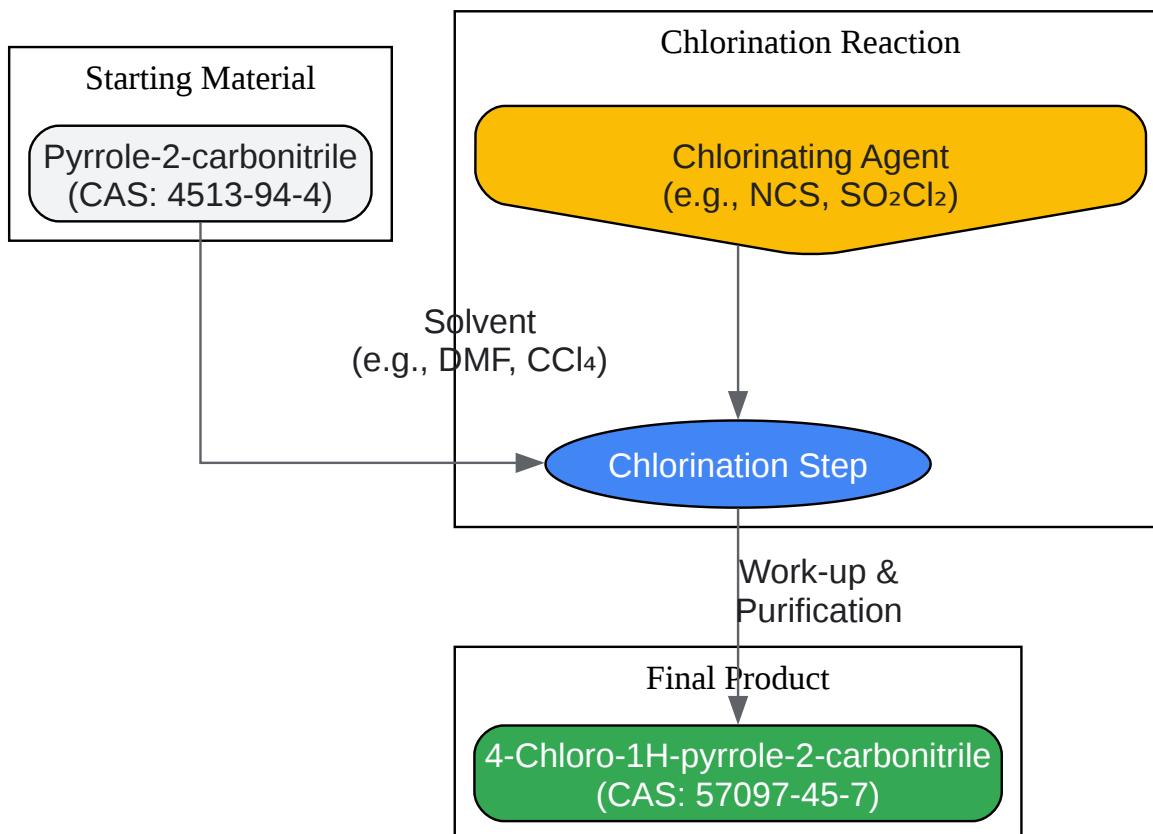
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1H$  NMR: The protonated carbons on the pyrrole ring will give rise to distinct signals. The N-H proton will appear as a broad singlet, typically downfield. The two remaining aromatic protons at the 3- and 5-positions will appear as doublets or multiplets, with their chemical shifts influenced by the anisotropic effects of the nitrile group and the electronegativity of the chlorine atom.

- $^{13}\text{C}$  NMR: The spectrum will show five distinct carbon signals. The carbon of the nitrile group ( $\text{C}\equiv\text{N}$ ) will be significantly downfield. The four carbons of the pyrrole ring will have their chemical shifts dictated by their position relative to the nitrogen, chlorine, and nitrile substituents.
- Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups present.
  - A sharp, strong absorption band is expected in the range of  $2220\text{-}2260\text{ cm}^{-1}$  characteristic of the  $\text{C}\equiv\text{N}$  (nitrile) stretching vibration.
  - A moderate to broad absorption band around  $3200\text{-}3400\text{ cm}^{-1}$  will indicate the N-H stretching of the pyrrole ring.
  - Aromatic C-H stretching will appear around  $3100\text{ cm}^{-1}$ .
  - The C-Cl stretch typically appears in the fingerprint region, below  $800\text{ cm}^{-1}$ .
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition. The mass spectrum will exhibit a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  126. An important characteristic will be the presence of an ( $\text{M}+2$ ) peak at  $\text{m/z}$  128, with an intensity approximately one-third of the  $\text{M}^+$  peak. This isotopic signature is definitive for the presence of a single chlorine atom.

## Chemical Reactivity and Synthesis

The reactivity of **4-Chloro-1H-pyrrole-2-carbonitrile** is governed by the interplay of the aromatic pyrrole ring and its electron-withdrawing substituents.

## Reactivity Profile


- Aromaticity: The pyrrole ring is aromatic, fulfilling Hückel's rule with  $6\pi$ -electrons.<sup>[4]</sup> However, the potent electron-withdrawing effects of both the chloro and cyano groups significantly reduce the electron density of the ring. This deactivation makes the molecule less susceptible to classical electrophilic aromatic substitution compared to unsubstituted pyrrole.

- N-H Acidity: The N-H proton is weakly acidic ( $pK_a$  of pyrrole is  $\sim 17.5$ ).<sup>[4]</sup> The presence of electron-withdrawing groups is expected to increase this acidity, facilitating deprotonation with a suitable base (e.g., NaH, KHMDS) to form the corresponding pyrrolide anion. This anion is a potent nucleophile, enabling a variety of N-alkylation, N-acylation, and N-arylation reactions, which are crucial for further molecular elaboration.
- Functional Group Transformations: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a wide range of derivatives.

## Synthetic Workflow: A Conceptual Approach

While specific industrial syntheses are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established pyrrole chemistry. A common strategy involves the construction of the pyrrole ring followed by functionalization. An alternative, often more efficient, route is the direct chlorination of a pre-formed pyrrole-2-carbonitrile scaffold.

The diagram below illustrates a conceptual workflow for the synthesis of **4-Chloro-1H-pyrrole-2-carbonitrile** starting from Pyrrole-2-carbonitrile.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **4-Chloro-1H-pyrrole-2-carbonitrile**.

## Experimental Protocol: Electrophilic Chlorination (Illustrative)

This protocol describes a general procedure for the regioselective chlorination of pyrrole-2-carbonitrile. The choice of chlorinating agent and reaction conditions is critical for achieving the desired 4-chloro isomer. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.

Objective: To synthesize **4-Chloro-1H-pyrrole-2-carbonitrile**.

Materials:

- Pyrrole-2-carbonitrile
- N-Chlorosuccinimide (NCS)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a solution of pyrrole-2-carbonitrile (1.0 eq) in anhydrous DMF, add N-Chlorosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Execution: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure **4-Chloro-1H-pyrrole-2-carbonitrile**.

Causality: The use of a polar aprotic solvent like DMF facilitates the reaction. The regioselectivity (chlorination at the 4-position) is directed by the existing nitrile group, which deactivates the adjacent 3-position towards electrophilic attack.

## Applications in Research and Drug Development

The 4-chloro-2-cyanopyrrole moiety is a privileged scaffold in medicinal chemistry. Its structural features allow it to participate in various non-covalent interactions with biological targets.

- Pharmaceutical Intermediate: This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antituberculosis agents and COX-2 selective inhibitors.<sup>[5]</sup> The chlorine atom can act as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, while the nitrile can be elaborated into other functional groups.
- Bioisostere: The chlorinated pyrrole ring can act as a bioisostere for other aromatic systems, offering a way to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, such as metabolic stability and binding affinity.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Chloro-1H-pyrrole-2-carbonitrile** is not readily available, data from the parent compound, pyrrole-2-carbonitrile, and other chlorinated heterocycles indicate that it should be handled with care.

- Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. <sup>[6]</sup> May cause skin and serious eye irritation.<sup>[6][7]</sup>
- Precautionary Measures:
  - Use only in a well-ventilated area, preferably in a chemical fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.<sup>[8][9]</sup>
  - Avoid breathing dust, fumes, or vapors.<sup>[7]</sup>
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.<sup>[2][8]</sup> The compound may be sensitive to air and light, so storage under an inert atmosphere is recommended.<sup>[2]</sup>

## Conclusion

**4-Chloro-1H-pyrrole-2-carbonitrile** is a synthetically valuable heterocyclic compound. Its unique electronic properties, stemming from the combination of an aromatic pyrrole ring with electron-withdrawing chloro and cyano substituents, make it an important building block for creating diverse and complex molecules. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development, particularly in the synthesis of novel pharmaceutical agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-CHLORO-1H-PYRROLE-2-CARBONITRILE | 57097-45-7 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. PYRROLE-2-CARBONITRILE | 4513-94-4 [chemicalbook.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. georganics.sk [georganics.sk]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Chloro-1H-pyrrole-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1610475#physical-and-chemical-properties-of-4-chloro-1h-pyrrole-2-carbonitrile>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)